2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid
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Overview
Description
2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylbenzotriazole with carbon dioxide in the presence of a base, such as potassium carbonate, to form the carboxylic acid derivative . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the cyclization process and improve yields . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor, UV filter, and in the production of photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its ability to interact with various enzymes and receptors in biological systems. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with target molecules . These interactions can inhibit the activity of enzymes, disrupt cellular processes, and exert antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-benzo[d][1,2,3]triazole-1-carboxylic acid
- 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-ethylbenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-10-7-4-3-6(9(13)14)5-8(7)11-12/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
REQANKPTDWVAOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C2C=CC(=CC2=N1)C(=O)O |
Origin of Product |
United States |
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